[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NCX 466 is a cyclooxygenase-inhibiting nitric oxide donor. It is known for its dual action of inhibiting cyclooxygenase enzymes (COX-1 and COX-2) while simultaneously releasing nitric oxide. This compound has demonstrated higher efficacy than its congener drug, naproxen, in reducing levels of profibrotic cytokine transforming growth factor-beta and oxidative stress in a mouse model of bleomycin-induced lung fibrosis .
Mechanism of Action
Target of Action
The primary target of NCX 466 is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
NCX 466 acts as a cyclooxygenase-inhibiting nitric oxide donor . It inhibits the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins . Simultaneously, it releases nitric oxide (NO), a potent vasodilator that can relax smooth muscle cells .
Biochemical Pathways
The action of NCX 466 affects multiple biochemical pathways. By inhibiting COX enzymes, it disrupts the synthesis of prostaglandins, reducing inflammation and pain . The release of nitric oxide can stimulate the soluble guanylate cyclase pathway, leading to the relaxation of smooth muscle cells .
Pharmacokinetics
It is known that ncx 466 is orally available , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The inhibition of COX enzymes and the release of nitric oxide by NCX 466 result in a reduction of inflammation and pain, as well as potential vasodilation . In a mouse model of bleomycin-induced lung fibrosis, NCX 466 demonstrated higher efficacy than naproxen, its congener drug, in reducing levels of the profibrotic cytokine transforming growth factor-β and oxidative stress .
Biochemical Analysis
Biochemical Properties
NCX 466 interacts with the enzymes COX-1 and COX-2, inhibiting their activity while simultaneously releasing nitric oxide . This dual action makes NCX 466 a unique biochemical agent.
Cellular Effects
NCX 466 has been shown to have significant effects on cellular processes. It demonstrates higher efficacy than naproxen, its congener drug, in reducing levels of profibrotic cytokine transforming growth factor- β and oxidative stress in a mouse model of bleomycin-induced lung fibrosis .
Molecular Mechanism
The molecular mechanism of NCX 466 involves the inhibition of COX-1 and COX-2 enzymes and the release of nitric oxide . This dual action allows NCX 466 to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
It has been shown to have a higher efficacy than naproxen in reducing levels of profibrotic cytokine transforming growth factor- β and oxidative stress in a mouse model of bleomycin-induced lung fibrosis .
Dosage Effects in Animal Models
In animal models, NCX 466 has been shown to prevent bleomycin-induced airway stiffness and collagen accumulation . At the highest dose, NCX 466 was significantly more effective than naproxen in reducing the levels of the pro-fibrotic cytokine TGF-β .
Metabolic Pathways
Its ability to inhibit COX-1 and COX-2 enzymes suggests that it may play a role in the metabolism of prostaglandins .
Transport and Distribution
Its ability to inhibit COX-1 and COX-2 and release nitric oxide suggests that it may be distributed to sites of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NCX 466 involves the esterification of (αS)-6-methoxy-α-methyl-2-naphthaleneacetic acid with (5S)-5,6-bis(nitrooxy)hexanol. The reaction typically requires the use of a strong acid catalyst and anhydrous conditions to ensure the formation of the ester bond. The reaction is carried out at a controlled temperature to prevent the decomposition of the nitrooxy groups .
Industrial Production Methods
Industrial production of NCX 466 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
NCX 466 undergoes several types of chemical reactions, including:
Oxidation: The nitrooxy groups can be oxidized to form nitrate esters.
Reduction: The nitrooxy groups can be reduced to form hydroxylamines.
Substitution: The ester bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Nitrate esters.
Reduction: Hydroxylamines.
Substitution: Substituted esters and amides.
Scientific Research Applications
NCX 466 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and nitrooxy group reactions.
Biology: Investigated for its effects on cellular signaling pathways involving nitric oxide.
Medicine: Explored for its potential therapeutic effects in reducing inflammation and fibrosis in lung diseases.
Industry: Used in the development of new cyclooxygenase inhibitors and nitric oxide donors.
Comparison with Similar Compounds
Similar Compounds
Naproxen: A non-steroidal anti-inflammatory drug that inhibits COX-1 and COX-2 but does not release nitric oxide.
Aspirin: Another COX inhibitor that does not have nitric oxide-donating properties.
Uniqueness of NCX 466
NCX 466 is unique in its dual action of inhibiting cyclooxygenase enzymes while releasing nitric oxide. This dual mechanism provides enhanced anti-inflammatory and anti-fibrotic effects compared to other COX inhibitors like naproxen and aspirin .
Properties
IUPAC Name |
[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O9/c1-14(15-6-7-17-12-18(28-2)9-8-16(17)11-15)20(23)29-10-4-3-5-19(31-22(26)27)13-30-21(24)25/h6-9,11-12,14,19H,3-5,10,13H2,1-2H3/t14-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUSNUCZIUBIBF-LIRRHRJNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCC[C@@H](CO[N+](=O)[O-])O[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.